2-[6-(Dimethylamino)hexa-1,3,5-trienyl]-1,3,3-trimethyl-3h-indolium tetrafluoroborate
CAS No.:
Cat. No.: VC16494898
Molecular Formula: C19H25BF4N2
Molecular Weight: 368.2 g/mol
* For research use only. Not for human or veterinary use.
![2-[6-(Dimethylamino)hexa-1,3,5-trienyl]-1,3,3-trimethyl-3h-indolium tetrafluoroborate -](/images/structure/VC16494898.png)
Specification
Molecular Formula | C19H25BF4N2 |
---|---|
Molecular Weight | 368.2 g/mol |
IUPAC Name | dimethyl-[(2E,4E,6Z)-6-(1,3,3-trimethylindol-2-ylidene)hexa-2,4-dienylidene]azanium;tetrafluoroborate |
Standard InChI | InChI=1S/C19H25N2.BF4/c1-19(2)16-12-9-10-13-17(16)21(5)18(19)14-8-6-7-11-15-20(3)4;2-1(3,4)5/h6-15H,1-5H3;/q+1;-1 |
Standard InChI Key | NRLLJSDEQYBGQN-UHFFFAOYSA-N |
Isomeric SMILES | [B-](F)(F)(F)F.CC\1(C2=CC=CC=C2N(/C1=C\C=C\C=C\C=[N+](C)C)C)C |
Canonical SMILES | [B-](F)(F)(F)F.CC1(C2=CC=CC=C2N(C1=CC=CC=CC=[N+](C)C)C)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Formula
The compound has the molecular formula C₁₉H₂₅BF₄N₂, with a molecular weight of 368.22 g/mol . Its structure comprises a cationic indolium moiety linked to a dimethylamino-substituted hexa-1,3,5-trienyl chain, paired with a tetrafluoroborate (BF₄⁻) counterion (Figure 1). The IUPAC name is dimethyl-[6-(1,3,3-trimethylindol-2-ylidene)hexa-2,4-dienylidene]azanium tetrafluoroborate .
Table 1: Key Identifiers
Property | Value | Source |
---|---|---|
CAS Number | 235781-92-7 | |
SMILES | B-(F)(F)F.CC1(C2=CC=CC=C2N(C1=CC=CC=CC=N+C)C)C | |
InChIKey | NRLLJSDEQYBGQN-UHFFFAOYSA-N | |
Molecular Weight | 368.22 g/mol |
Structural Features
The indolium core contains a 1,3,3-trimethyl-substituted indole ring, while the hexatrienyl chain features conjugated double bonds and a terminal dimethylamino group. This conjugation system enables extended π-electron delocalization, contributing to its optical properties . The tetrafluoroborate anion stabilizes the cationic indolium species through electrostatic interactions.
Synthesis and Physicochemical Properties
Physical Properties
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Solubility: Likely soluble in polar aprotic solvents (e.g., DMF, DMSO) due to ionic character .
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Stability: Tetrafluoroborate salts generally exhibit good thermal stability but may hydrolyze in aqueous media .
Spectroscopic Characteristics
The extended conjugation system suggests strong absorption in the visible-to-near-infrared (NIR) region. Similar indolium derivatives exhibit:
Applications in Biomedical Imaging
Near-Infrared Probes
Structural analogs of this compound, such as 1-Br-Et, have been engineered as ratiometric fluorescent/photoacoustic probes for detecting hydroxyl radicals (- OH) . Key mechanisms include:
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- OH-induced oxidation altering electron conjugation.
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Shift in fluorescence/photoacoustic ratios (e.g., FL₇₈₀/FL₁₁₁₃ and PA₇₅₅/PA₉₀₅) .
Table 2: Comparative Optical Properties of Analogous Probes
Probe | λₐbs (nm) | λₑₘ (nm) | Application |
---|---|---|---|
1-Br-Et | 755 | 780/1113 | Ferroptosis/radiotherapy monitoring |
Target Compound* | ~700–800 (predicted) | ~800–900 (predicted) | Potential biosensing |
*Predicted based on structural similarity .
Mechanism of Action
Upon - OH exposure:
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Oxidation of the hexatrienyl chain disrupts conjugation.
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Fluorescence at shorter wavelengths (e.g., 780 nm) decreases.
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Photoacoustic signal at 755 nm increases due to altered absorption .
Recent Research and Future Directions
Preclinical Studies
A 2021 study demonstrated that structural analogs enable non-invasive monitoring of tumor ferroptosis and radiotherapy response . Key findings:
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2.5-fold increase in PA signal during erastin-induced ferroptosis.
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Linear correlation (R² = 0.98) between probe activation and - OH concentration .
Challenges and Opportunities
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Optimization needed: Improve aqueous solubility for in vivo use.
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Multimodal imaging: Combine with MRI/PET probes for enhanced resolution.
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